

Application Note: HPLC Analysis of Gomisin M1

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Compound of Interest

Compound Name: *Gomisin M1*

Cat. No.: *B197998*

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Introduction

Gomisin M1 is a dibenzocyclooctadiene lignan found in *Schisandra chinensis*, a plant with a long history in traditional medicine. It is recognized for its potential therapeutic properties, including anti-HIV activity[1]. Accurate and reliable quantitative analysis of **Gomisin M1** is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Gomisin M1**.

Experimental

Instrumentation and Reagents

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- **Chromatography Data System (CDS):** For data acquisition and processing.
- **Analytical Balance:** For accurate weighing of standards and samples.
- **Solvents:** HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- **Gomisin M1 Reference Standard:** Purity >98% by HPLC[2].

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of **Gomisin M1**. The following chromatographic conditions have been optimized for good resolution and peak shape.

Parameter	Condition
Column	C18 reversed-phase column (e.g., Shiseido Capcell Pak RP18 MG, 5 μ m, 4.6 x 250 mm)[3]
Mobile Phase	Isocratic elution with Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v)[3][4]
Flow Rate	0.6 mL/min[3][4]
Column Temperature	Ambient or controlled at 25 °C
Detection Wavelength	254 nm[3][4]
Injection Volume	10 μ L
Run Time	Approximately 15 minutes

Protocols

1. Standard Solution Preparation

- Stock Standard Solution (100 μ g/mL): Accurately weigh 10 mg of **Gomisin M1** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 50 μ g/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Schisandra chinensis fruit)

This protocol outlines a general procedure for the extraction of **Gomisin M1** from plant material.

- Grinding: Grind the dried fruits of Schisandra chinensis into a fine powder (approximately 40 mesh).

- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
 - Add 25 mL of methanol.
 - Vortex for 1 minute and then extract using ultrasonication for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of **Gomisin M1** within the range of the calibration curve.

3. Method Validation Parameters

For robust and reliable results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

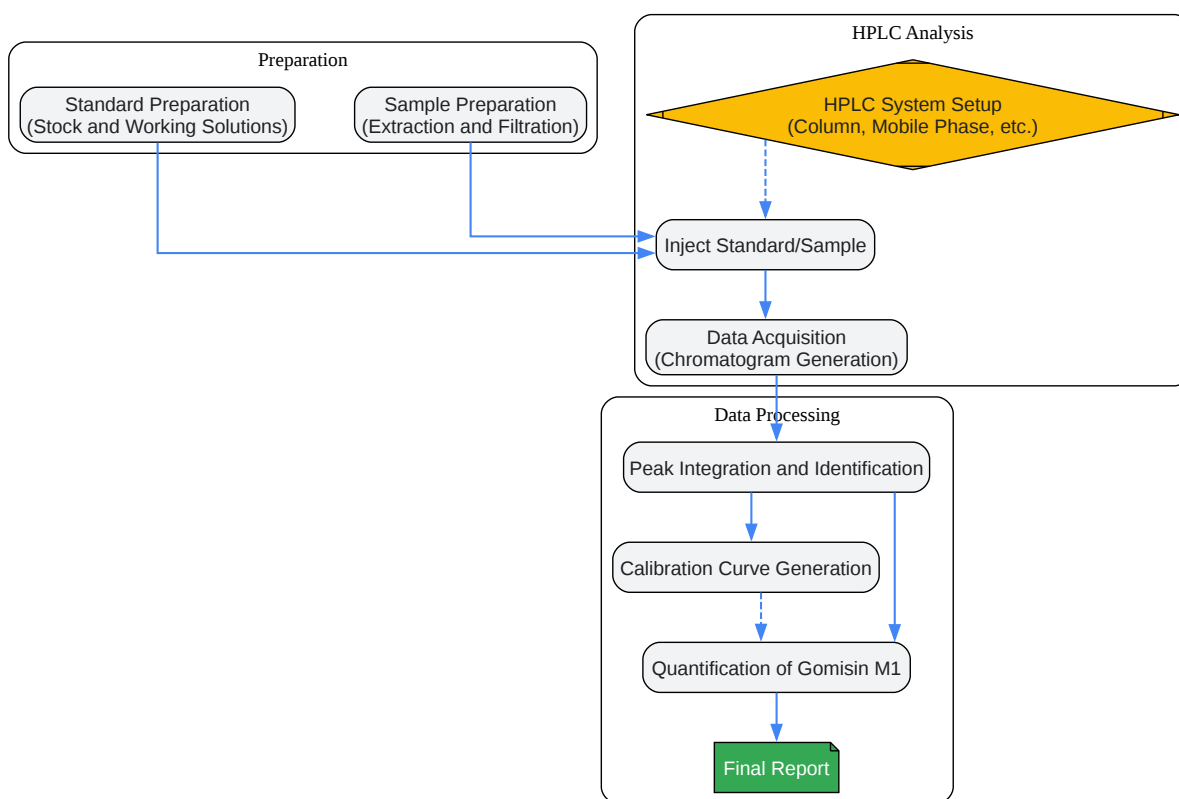
- Linearity: The linearity of the method should be assessed by analyzing the working standard solutions at a minimum of five concentration levels. The correlation coefficient (r^2) of the calibration curve should be >0.999 .
- Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate injections of a standard solution on the same day and on different days, respectively. The relative standard deviation (RSD) should be less than 2%.
- Accuracy: Accuracy can be determined by a recovery study, where a known amount of **Gomisin M1** standard is spiked into a sample matrix and the recovery is calculated.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. While specific data for **Gomisin M1** is not readily available, for similar lignans like Gomisin A and Gomisin N, the LOD and LOQ were in the ng/mL range, suggesting high sensitivity under these chromatographic conditions[3].

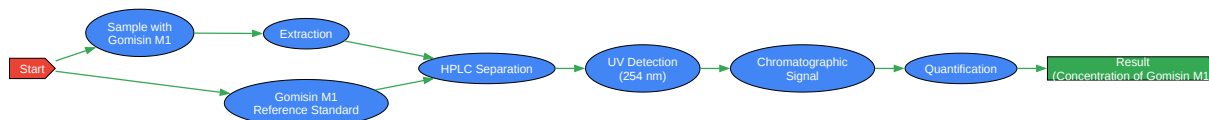
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of lignans from *Schisandra chinensis*, which can be considered indicative for **Gomisin M1** analysis.

Parameter	Value	Reference
Linearity (r^2)	> 0.999	[4]
LOD (Gomisin A)	69.9 ng/mL	[3]
LOQ (Gomisin A)	211.88 ng/mL	[3]
LOD (Gomisin N)	164.6 ng/mL	[3]
LOQ (Gomisin N)	498.67 ng/mL	[3]
Method Recovery	92.25% to 101.17% (for five lignans using MSPD)	[4]

Experimental Workflow





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